molecular formula C14H14FNO4 B13340280 Rel-(3R,4S)-4-(7-fluorochroman-6-yl)-2-oxopyrrolidine-3-carboxylic acid

Rel-(3R,4S)-4-(7-fluorochroman-6-yl)-2-oxopyrrolidine-3-carboxylic acid

Katalognummer: B13340280
Molekulargewicht: 279.26 g/mol
InChI-Schlüssel: WLIKNCPLYIZDQC-BXKDBHETSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(3R,4S)-4-(7-fluorochroman-6-yl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(7-fluorochroman-6-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorochroman group. Common synthetic routes may include:

    Step 1: Formation of the pyrrolidine ring through cyclization reactions.

    Step 2: Introduction of the fluorochroman group via nucleophilic substitution or other suitable reactions.

    Step 3: Final modifications and purification to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(3R,4S)-4-(7-fluorochroman-6-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.

    Substitution: Replacement of specific atoms or groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of Rel-(3R,4S)-4-(7-fluorochroman-6-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Rel-(3R,4S)-4-(7-fluorochroman-6-yl)-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Similar Compounds: Other pyrrolidine carboxylic acids, fluorinated aromatic compounds.

Eigenschaften

Molekularformel

C14H14FNO4

Molekulargewicht

279.26 g/mol

IUPAC-Name

(3R,4S)-4-(7-fluoro-3,4-dihydro-2H-chromen-6-yl)-2-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H14FNO4/c15-10-5-11-7(2-1-3-20-11)4-8(10)9-6-16-13(17)12(9)14(18)19/h4-5,9,12H,1-3,6H2,(H,16,17)(H,18,19)/t9-,12-/m1/s1

InChI-Schlüssel

WLIKNCPLYIZDQC-BXKDBHETSA-N

Isomerische SMILES

C1CC2=CC(=C(C=C2OC1)F)[C@H]3CNC(=O)[C@@H]3C(=O)O

Kanonische SMILES

C1CC2=CC(=C(C=C2OC1)F)C3CNC(=O)C3C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.